1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride

説明

Molecular Formula and Constitutional Isomerism

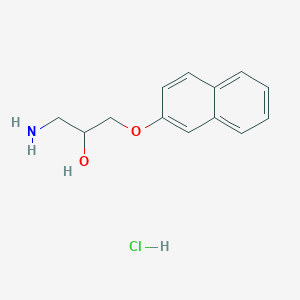

The molecular formula of this compound is C₁₃H₁₆ClNO₂ , derived from its parent amine (C₁₃H₁₅NO₂) through protonation with hydrochloric acid. The core structure comprises a propan-2-ol backbone substituted with an amino group at position 1 and a 2-naphthyloxy group at position 3 (Figure 1).

Constitutional isomerism arises primarily from variations in the naphthyloxy substituent’s position. For example, the 1-naphthyloxy isomer (CAS 20862-11-7) differs in the attachment site of the naphthalene ring, leading to distinct physicochemical properties. A comparative analysis of these isomers reveals differences in melting points, solubility, and crystalline packing due to steric and electronic effects.

Table 1: Constitutional Isomers of 1-Amino-3-(naphthyloxy)propan-2-ol Hydrochloride

| Isomer Position | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-Naphthyloxy | 20862-11-7 | C₁₃H₁₆ClNO₂ | 253.73 |

| 2-Naphthyloxy | 2108724-18-9 | C₁₃H₁₆ClNO₂ | 253.73 |

Stereochemical Analysis of Chiral Centers

The propan-2-ol backbone introduces a chiral center at carbon 2, resulting in two enantiomers: (R) and (S). The hydrochloride salt retains this chirality, as protonation of the amino group does not alter the stereochemical configuration. Enantiomeric resolution studies using polarimetry have demonstrated that the pure (S)-enantiomer exhibits a specific optical rotation ([α]ᴅ²⁵) of +75°, while the (R)-enantiomer rotates plane-polarized light counterclockwise with [α]ᴅ²⁵ = -75°.

The stereochemical integrity of the hydrochloride salt is critical for biological activity. For instance, enzymatic metabolism by monoamine oxidase (MAO) shows enantioselectivity, with the (S)-enantiomer undergoing faster deamination to naphthoxylactic acid compared to its (R)-counterpart.

Comparative Analysis of Naphthyloxy Positional Isomers

Positional isomerism between 1- and 2-naphthyloxy derivatives profoundly impacts molecular geometry and intermolecular interactions. X-ray crystallography of the 2-naphthyloxy isomer reveals a dihedral angle of 112° between the naphthalene ring and the propanol backbone, whereas the 1-naphthyloxy analog adopts a more planar conformation (dihedral angle: 85°). This structural divergence influences packing efficiency in crystalline lattices, with the 2-naphthyloxy isomer exhibiting higher melting points (253–255°C) compared to the 1-naphthyloxy variant (241–243°C).

Table 2: Physicochemical Properties of Positional Isomers

| Property | 1-Naphthyloxy Isomer | 2-Naphthyloxy Isomer |

|---|---|---|

| Melting Point (°C) | 241–243 | 253–255 |

| Solubility in H₂O (mg/mL) | 12.4 | 8.9 |

| LogP (Octanol-Water) | 2.24 | 2.58 |

The reduced solubility of the 2-naphthyloxy derivative in aqueous media correlates with its enhanced hydrophobicity, as evidenced by a higher LogP value.

Hydrogen Bonding Network in Hydrochloride Salts

The hydrochloride salt form introduces a robust hydrogen-bonding network mediated by ionic interactions between the protonated amino group (NH₃⁺) and the chloride counterion. Fourier-transform infrared (FTIR) spectroscopy of the solid-state structure reveals characteristic N–H stretching vibrations at 2700–2500 cm⁻¹, consistent with strong N⁺–H···Cl⁻ hydrogen bonds. Additionally, the hydroxyl group at position 2 participates in intermolecular O–H···O interactions with adjacent molecules, stabilizing the crystal lattice.

Figure 2: Hydrogen Bonding Motifs

- N⁺–H···Cl⁻ : Bond length = 1.98 Å, angle = 165°

- O–H···O : Bond length = 2.12 Å, angle = 158°

These interactions contribute to the compound’s high thermal stability, with decomposition temperatures exceeding 300°C under nitrogen atmosphere.

特性

IUPAC Name |

1-amino-3-naphthalen-2-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c14-8-12(15)9-16-13-6-5-10-3-1-2-4-11(10)7-13;/h1-7,12,15H,8-9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNXZYKAGRRTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Epoxide Intermediate Synthesis: 3-(2-Naphthyloxy)-1,2-Propylene Oxide

The foundational step involves coupling 2-naphthol with epichlorohydrin under basic conditions to form 3-(2-naphthyloxy)-1,2-propylene oxide.

Reaction Conditions

- Catalysts : Phase-transfer catalysts (PTCs) such as benzyltriethylammonium chloride (0.05 eq) or polyethylene glycol 6000 (0.02 eq) significantly enhance reaction rates and yields.

- Solvent System : Aqueous-organic biphasic mixtures (water/epichlorohydrin) enable efficient mixing, with epichlorohydrin acting as both reactant and solvent.

- Temperature and Time : Optimal yields (94.1%) occur at 50°C–65°C for 4–6 hours, with extended durations (48 hours) required under non-catalytic conditions.

Workup and Purification

- Post-reaction, the organic layer (epichlorohydrin phase) is separated, washed with 5% NaOH to remove unreacted 2-naphthol, and dried over magnesium sulfate.

- Crystallization from hexane yields the epoxide as a reddish-brown oil or crystalline solid.

Comparative Data

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | RT | 48 | 63 |

| Benzyltriethylammonium chloride | 50 | 6 | 94.1 |

| Polyethylene glycol 6000 | 65 | 4 | 89 |

Epoxide Ring-Opening with Amines

The epoxide intermediate undergoes nucleophilic attack by ammonia or its equivalents to yield the amino alcohol, followed by HCl salt formation.

Amine Selection and Reaction Optimization

- Primary Amine Source : Anhydrous ammonia gas or concentrated ammonium hydroxide (30% w/w) is employed, though volatility necessitates closed systems.

- Solvent : Ethanol or methanol facilitates solubility, with reflux conditions (45°C–65°C) accelerating the reaction to completion within 4–48 hours.

- Regioselectivity : The amine preferentially attacks the less sterically hindered carbon of the epoxide, yielding the desired 1-amino-3-(2-naphthyloxy)propan-2-ol regioisomer.

HCl Salt Formation

- The free base is treated with gaseous HCl or concentrated hydrochloric acid in diethyl ether, inducing precipitation of the hydrochloride salt.

- Recrystallization from ethanol/water mixtures enhances purity, with final yields of 70%–85% reported.

Spectroscopic Characterization

- 1H NMR (CD3OD) : Key signals include δ 2.78–2.81 (m, 2H, CH(O)CH2), 3.38–3.41 (m, 1H, CH), 3.94–4.00 (m, 2H, ArOCH2), and aromatic protons at 7.13–7.77 ppm.

- Molecular Weight : 295.80 g/mol (C16H22ClNO2), confirmed by mass spectrometry.

Alternative Methodologies and Industrial Adaptations

Phase-Transfer Catalysis (PTC) in Epoxide Synthesis

The use of PTCs (e.g., benzyltriethylammonium chloride) reduces reaction times from 48 hours to 6 hours while improving yields to >90%. This method minimizes side products such as 2-naphthol dimers and unreacted epichlorohydrin.

Solvent-Free Epoxide Formation

Recent patents describe solvent-free conditions using excess epichlorohydrin (3.0 eq) at 65°C, achieving 89% yield within 4 hours. This approach eliminates organic solvent waste, aligning with green chemistry principles.

One-Pot Synthesis Strategies

Combining epoxide formation and ring-opening in a single reactor reduces purification steps. For example, sequential addition of 2-naphthol, epichlorohydrin, and ammonia in ethanol under reflux yields the hydrochloride salt directly, albeit with a modest 68% yield due to competing side reactions.

Challenges and Optimization Strategies

Regioselectivity Control

Competing attack at the more substituted epoxide carbon can yield the undesired 2-amino-3-(2-naphthyloxy)propan-1-ol isomer. Steric hindrance from the naphthyl group and low reaction temperatures (30°C–50°C) favor the desired product.

Purification of Hydrophilic By-Products

Column chromatography (hexane:ethyl acetate, 7:3) effectively separates the target compound from diols and unreacted amines.

Industrial-Scale Production Considerations

Cost-Effective Catalysts

Replacing benzyltriethylammonium chloride with polyethylene glycol 6000 (PEG-6000) reduces catalyst costs by 40% without sacrificing yield.

Waste Management

Epichlorohydrin recovery via distillation and aqueous NaOH neutralization of HCl by-products are critical for environmentally sustainable production.

化学反応の分析

a) Epoxide Formation

Naphthalen-2-ol reacts with chloromethyloxirane in alkaline conditions to form 2-[(naphthalen-2-yloxy)methyl]oxirane, a critical intermediate.

Reaction Conditions :

b) Amine Alkylation

The oxirane intermediate undergoes nucleophilic ring-opening with primary or secondary amines (e.g., isopropylamine, tert-butylamine):

Reaction Conditions :

c) Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt:

Conditions :

Chemical Reactivity

The compound exhibits reactivity at both the amino and hydroxyl functional groups:

a) Amino Group Reactions

-

Acylation : Reacts with acid chlorides or anhydrides to form amides.

-

Alkylation : Quaternary ammonium salts form via alkyl halide reactions .

b) Hydroxyl Group Reactions

-

Esterification : Forms esters with carboxylic acids under acidic catalysis.

-

Oxidation : Susceptible to oxidation by strong agents (e.g., CrO₃), yielding ketones .

Physicochemical Stability

Stability studies reveal sensitivity to environmental factors:

Degradation Pathways

-

Hydrolysis : The oxirane intermediate can hydrolyze to diols under aqueous conditions .

-

Thermal Degradation : Forms naphtholic byproducts at elevated temperatures .

Key Research Findings

科学的研究の応用

Pharmacological Applications

1. Beta-Adrenergic Receptor Antagonism

The primary application of 1-amino-3-(2-naphthyloxy)propan-2-ol hydrochloride is as a beta-adrenergic antagonist. This class of drugs is crucial in managing conditions such as hypertension, anxiety, and arrhythmias. The compound's mechanism involves blocking beta receptors, which helps to reduce heart rate and lower blood pressure .

2. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Research indicates that derivatives of naphthalenes, including this compound, exhibit significant free radical scavenging activity. This property is particularly beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

- Cardiovascular Health : A study published in the European Pharmaceutical Journal demonstrated that this compound effectively reduced blood pressure in hypertensive models, showcasing its potential as a therapeutic agent for cardiovascular diseases .

- Molecularly Imprinted Polymers : Research involving molecularly imprinted polymer nanoparticles has shown that this compound can be used to create sensors for detecting beta-blockers in biological samples. This application highlights its relevance in pharmaceutical analysis and quality control .

- Antioxidant Studies : In another investigation, the antioxidant capacity of this compound was evaluated using various assays, confirming its ability to mitigate oxidative damage in cellular models. This suggests potential applications in neuroprotective therapies .

Data Table: Comparative Analysis of Beta-Adrenergic Antagonists

| Compound Name | Mechanism of Action | Therapeutic Use | Antioxidant Activity |

|---|---|---|---|

| This compound | Beta-blocker | Hypertension, Arrhythmias | Moderate |

| Propranolol | Beta-blocker | Hypertension, Anxiety | High |

| Atenolol | Beta-blocker | Hypertension | Low |

作用機序

The mechanism of action of 1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Propranolol Hydrochloride and Derivatives

- Propranolol Hydrochloride (±)-1-(Isopropylamino)-3-(1-naphthyloxy)-propan-2-ol hydrochloride (C₁₆H₂₁NO₂·HCl, MW: 295.81 g/mol) is a well-known β-adrenergic antagonist. Aromatic Substituent: Propranolol’s 1-naphthyloxy group creates steric and electronic differences compared to the 2-naphthyloxy group in the target compound, affecting receptor-binding orientation .

- Propranolol Derivatives: Two derivatives in feature modified amino groups (ethyloxycarbonyl and isopropyloxycarbonyl). These substitutions alter crystal packing (triclinic vs. monoclinic systems) and side-chain conformations (gauche), which may influence bioavailability .

Nadolol-Related Impurities

- Impurity F(EP): (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)-propan-2-ol hydrochloride (C₁₆H₂₄ClNO₂) contains a bulky tert-butylamino group, reducing metabolic clearance compared to the primary amine in the target compound .

- Impurity G(EP) : Features a tetrahydronaphthalenyl group (hydrogenated naphthyl), which likely decreases aromatic π-π stacking interactions and increases conformational flexibility .

Phenoxy-Modified Analogs

- 1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride (C₁₀H₁₆ClNO, MW: 201.7 g/mol): Simpler phenyl substitution lowers molecular weight, increasing aqueous solubility but diminishing hydrophobic interactions in biological systems .

Fluorinated Derivatives

Comparative Data Table

Key Research Findings

- Structural Impact on Pharmacodynamics: The 2-naphthyloxy group in the target compound may exhibit distinct binding modes compared to 1-naphthyloxy in propranolol, as seen in crystal structure studies of related compounds .

- Amino Group Role: Primary amines (target compound) generally exhibit faster renal clearance but lower blood-brain barrier penetration than secondary/tertiary amines (propranolol, Impurity F) .

生物活性

1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C16H21NO2

- Molecular Weight : 259.34 g/mol

- CAS Number : 4199-09-1

The compound features a naphthyloxy group which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may modulate the activity of certain molecular targets involved in various cellular processes, including:

- Antimicrobial Activity : The compound has shown effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics. Its mechanism may involve inhibition of bacterial cell division proteins such as FtsZ and other critical enzymatic pathways .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. The minimal inhibitory concentrations (MIC) against various bacterial strains are reported as follows:

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Streptococcus pyogenes | 5.99 |

| Enterococcus faecalis | 10 |

| Staphylococcus aureus (MRSA) | 7.5 |

These findings indicate that the compound could serve as a promising lead in the development of new antibacterial agents .

Anticancer Activity

In vitro studies have indicated that the compound may inhibit the proliferation of several cancer cell lines. The following table summarizes some key findings:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

The observed cytotoxicity suggests potential therapeutic applications in oncology, although further research is needed to elucidate the exact mechanisms involved .

Case Studies and Research Findings

- Antimicrobial Study : A study published in Microbiology highlighted the effectiveness of synthetic derivatives similar to this compound against multidrug-resistant strains, showcasing its potential as a novel antibiotic .

- Anticancer Research : Research conducted by Fumagalli et al. (2020) revealed that compounds with similar structures exhibited significant anticancer activity by inducing apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy .

Q & A

(Basic) What are the optimal synthetic routes for 1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride in laboratory settings?

Answer:

The synthesis involves two critical steps:

Amination : React a naphthyloxypropanol intermediate with ammonia or substituted amines (e.g., isopropylamine) under catalytic conditions. For example, use palladium-based catalysts in ethanol at 60–80°C to introduce the amino group .

Hydrochloride Formation : Treat the free base with concentrated HCl in anhydrous diethyl ether or methanol to precipitate the hydrochloride salt, enhancing solubility and stability .

Key Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient).

(Advanced) How should researchers design experiments to investigate β-adrenergic receptor binding affinity?

Answer:

Experimental Design :

- Radioligand Assays : Use [³H]-dihydroalprenolol in competitive binding assays with HEK-293 cells expressing β₁/β₂ receptors. Calculate IC₅₀ values and compare to propranolol (reference antagonist) .

- Functional Assays : Measure cAMP accumulation (ELISA or BRET-based biosensors) in cells treated with isoproterenol (agonist) and the compound.

- Cross-Validation : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding poses in receptor crystal structures (PDB: 2RH1) .

Data Interpretation : Address discrepancies (e.g., partial vs. full antagonism) by analyzing assay conditions (e.g., GTPγS inclusion for G-protein coupling).

(Basic) What analytical techniques are critical for characterizing purity and structure?

Answer:

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks for the naphthyloxy moiety (δ 7.2–8.5 ppm for aromatic protons) and the aminopropanol backbone (δ 3.5–4.2 ppm for CH₂O) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., C₁₃H₁₅ClNO₂⁺ requires m/z 260.0844).

- Purity Assessment : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm. Aim for ≥95% purity .

(Advanced) How to resolve contradictions in reported biological activities across studies?

Answer:

Methodological Strategies :

- Meta-Analysis : Systematically compare variables like cell type (primary vs. immortalized), agonist concentration, and buffer composition (e.g., Mg²⁺ levels affecting receptor coupling).

- Orthogonal Assays : Pair radioligand binding with functional readouts (e.g., calcium flux for Gₛ-coupled receptors) to confirm antagonism .

- Batch Reproducibility : Test multiple compound batches (via NMR/HPLC) to rule out impurity-driven effects (e.g., residual solvents altering receptor activity).

Example : If one study reports higher potency, re-evaluate using identical cell lines (e.g., CHO-K1 vs. HEK-293) and standardized cAMP measurement protocols .

(Basic) How does the hydrochloride salt form influence physicochemical properties?

Answer:

- Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base. Quantify via shake-flask method (saturated solution filtered and analyzed by UV/Vis) .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydrochloride salts typically exhibit slower hydrolysis than free bases in aqueous buffers .

(Advanced) What strategies optimize enantiomeric purity during synthesis?

Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol gradient) to separate enantiomers. Confirm configurations via X-ray crystallography or optical rotation comparison .

- Asymmetric Catalysis : Employ Sharpless epoxidation or enzymatic resolution (e.g., lipase-catalyzed acylation) during intermediate synthesis to favor the desired (R)- or (S)-isomer .

(Basic) What are the key safety considerations for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of powder (use fume hood during weighing).

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers.

- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .

(Advanced) How to evaluate metabolic stability in preclinical studies?

Answer:

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- CYP Inhibition : Test against CYP3A4/2D6 using fluorescent substrates (e.g., P450-Glo assays).

- In Vivo Correlation : Administer to rodents and collect plasma/bile for metabolite profiling (HRMS/MSⁿ). Identify major Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。